(E)-3-(Pyrimidin-5-YL)acrylic acid
Overview
Description
“(E)-3-(Pyrimidin-5-YL)acrylic acid” is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.14 . It is a building block used in research .
Molecular Structure Analysis
The molecular structure of “(E)-3-(Pyrimidin-5-YL)acrylic acid” can be represented by the SMILES notation: O=C(O)/C=C/C1=CN=CN=C1 .Physical And Chemical Properties Analysis
“(E)-3-(Pyrimidin-5-YL)acrylic acid” is a compound with a molecular weight of 150.14 and a molecular formula of C7H6N2O2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including “(E)-3-(Pyrimidin-5-YL)acrylic acid”, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .
Antioxidant Applications
Pyrimidines are also known for their antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various health conditions, including heart disease and cancer .
Antibacterial Applications
Pyrimidines have been found to exhibit antibacterial properties . They can inhibit the growth of certain bacteria, making them potential candidates for the development of new antibacterial drugs .
Antiviral Applications
Pyrimidines, including “(E)-3-(Pyrimidin-5-YL)acrylic acid”, have been found to exhibit antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs .
Antifungal Applications
Pyrimidines have been found to exhibit antifungal properties . They can inhibit the growth of certain fungi, making them potential candidates for the development of new antifungal drugs .
Antituberculosis Applications
Pyrimidines have been found to exhibit antituberculosis properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, making them potential candidates for the development of new antituberculosis drugs .
Gene Cloning and Manipulation
Pyrimidines play a pivotal role in scientific research for their ability to clone, transfer, and manipulate genes . They are used in plasmid DNA, which is essential for various research applications such as gene expression analysis, genotyping, and molecular diagnostics .
Synthesis of Novel Compounds
Pyrimidines, including “(E)-3-(Pyrimidin-5-YL)acrylic acid”, are used in the synthesis of novel compounds . They continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .
Safety and Hazards
“(E)-3-(Pyrimidin-5-YL)acrylic acid” may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(E)-3-pyrimidin-5-ylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOEYWVIVLYAL-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(Pyrimidin-5-YL)acrylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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